3'-Dichloromethyl-4'-methoxyacetophenone
Overview
Description
3’-Dichloromethyl-4’-methoxyacetophenone is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol. It is a colorless to yellowish liquid with a pungent odor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Dichloromethyl-4’-methoxyacetophenone typically involves the reaction of 4’-methoxyacetophenone with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination of the methyl group .
Industrial Production Methods
Industrial production of 3’-Dichloromethyl-4’-methoxyacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then purified using distillation or recrystallization techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3’-Dichloromethyl-4’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Scientific Research Applications
3’-Dichloromethyl-4’-methoxyacetophenone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of 3’-Dichloromethyl-4’-methoxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division or DNA replication, resulting in cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
3’-Chloromethyl-4’-methoxyacetophenone: Similar structure but with one chlorine atom.
4’-Methoxyacetophenone: Lacks the chloromethyl group.
3’,4’-Dichloromethylacetophenone: Similar structure but without the methoxy group
Uniqueness
3’-Dichloromethyl-4’-methoxyacetophenone is unique due to the presence of both the dichloromethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
1-[3-(dichloromethyl)-4-methoxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(13)7-3-4-9(14-2)8(5-7)10(11)12/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZIVVGLRLOEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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